N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with various functional groups attached
Mechanism of Action
Target of Action
The primary targets of N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are the primary targets due to the compound’s potent cytotoxic activity .
Mode of Action
The compound interacts with its targets by disrupting their genetic pathways . This disruption is caused by the compound’s interaction with the target sites of cancer cells . The compound’s potent cytotoxic activity is exhibited in its ability to inhibit the growth of these cancer cells .
Biochemical Pathways
The compound affects the biochemical pathways of cancer cells by disrupting their genetic pathways . This disruption leads to the inhibition of cell growth and proliferation, resulting in the death of the cancer cells . The compound’s potent cytotoxic activity is a result of this disruption .
Pharmacokinetics
The compound’s potent cytotoxic activity suggests that it has good bioavailability
Result of Action
The result of the compound’s action is the inhibition of growth and proliferation of cancer cells . This leads to the death of the cancer cells, thereby exhibiting its potent cytotoxic activity . Among all molecules, compounds 4g and 4f exhibited potent cytotoxic activity .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving amidines and β-dicarbonyl compounds.
Coupling of the Rings: The thiazole and pyrimidine rings are then fused together through cyclization reactions, often involving the use of strong acids or bases as catalysts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Cyclization: Strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Various substituted derivatives
Cyclization: Fused ring systems
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
N-(2-methoxy-5-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can be compared with other thiazolopyrimidine derivatives, such as:
N-(2-methoxy-5-methylphenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide: This compound has a similar structure but includes a triazole ring instead of a thiazole ring.
2-phenylamino-pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine ring and show different biological activities.
4,7-dihydropyrazolo[1,5-a]pyrimidines: These compounds are known for their potential as kinase inhibitors and have different functional groups attached.
The uniqueness of this compound lies in its specific functional groups and the combination of the thiazole and pyrimidine rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-9-3-4-12(21-2)11(7-9)17-13(19)10-8-16-15-18(14(10)20)5-6-22-15/h3-8H,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCKMHDXEZRJDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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